N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-methoxyaniline to form an intermediate, which is then reacted with benzofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(2-Chlorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide: This compound has a similar structure but with a methyl group instead of a methoxy group, which may result in different biological activities.
N-{4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide: This compound has a chlorine atom at a different position, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.
Properties
Molecular Formula |
C23H17ClN2O4 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H17ClN2O4/c1-29-20-13-15(25-23(28)21-12-14-6-2-5-9-19(14)30-21)10-11-18(20)26-22(27)16-7-3-4-8-17(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
InChI Key |
ZOFOQKATSBUOJM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Cl |
Synonyms |
N-(4-((2-chlorobenzoyl)amino)-3-methoxyphenyl)-1-benzofuran-2-carboxamide wact-86 compound |
Origin of Product |
United States |
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